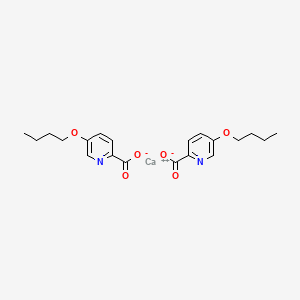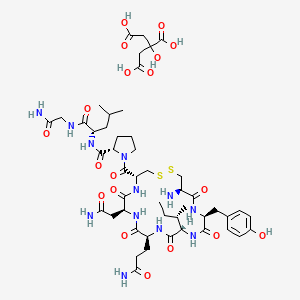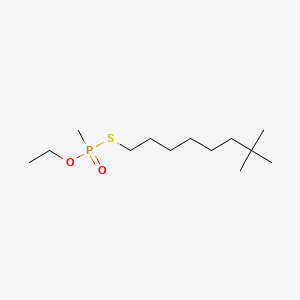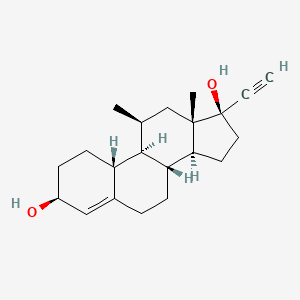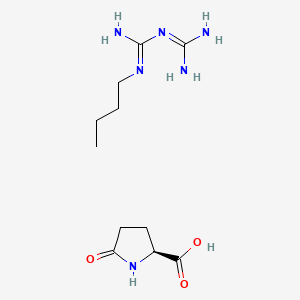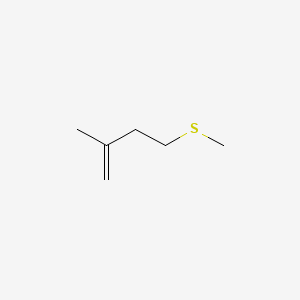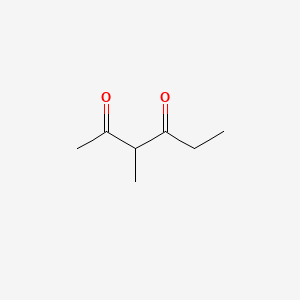
3-Methyl-2,4-hexanedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-2,4-hexanedione is an organic compound with the molecular formula C7H12O2 It is a diketone, meaning it contains two carbonyl groups (C=O) within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Methyl-2,4-hexanedione can be synthesized through several methods. One common approach involves the condensation of ethyl caproate with acetone in the presence of sodium hydride . Another method includes the acylation of ethyl acetoacetate followed by cleavage and decarboxylation . Additionally, the acetylation of 2-heptanone with ethyl acetate and sodium amide can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The choice of method depends on factors such as cost, yield, and purity requirements. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-2,4-hexanedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone to corresponding alcohols.
Substitution: The carbonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like Grignard reagents (RMgX) can react with the carbonyl groups.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized products.
Reduction: Alcohols and diols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Methyl-2,4-hexanedione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including the synthesis of bioactive molecules.
Industry: Utilized in the production of fine chemicals, fragrances, and other industrial products.
Mecanismo De Acción
The mechanism of action of 3-Methyl-2,4-hexanedione involves its reactivity with nucleophiles and electrophiles. The carbonyl groups in the compound can undergo nucleophilic addition reactions, forming various intermediates and products. The specific pathways and molecular targets depend on the reaction conditions and reagents used .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Hexanedione: A similar diketone with a different substitution pattern.
2,5-Hexanedione: Another diketone with a different carbonyl group arrangement.
3-Methyl-2,5-hexanedione: A compound with a similar structure but different carbonyl positions.
Uniqueness
3-Methyl-2,4-hexanedione is unique due to its specific substitution pattern, which influences its reactivity and applications. The presence of the methyl group at the 3-position and the carbonyl groups at the 2 and 4 positions make it distinct from other hexanediones .
Propiedades
Número CAS |
4220-52-4 |
|---|---|
Fórmula molecular |
C7H12O2 |
Peso molecular |
128.17 g/mol |
Nombre IUPAC |
3-methylhexane-2,4-dione |
InChI |
InChI=1S/C7H12O2/c1-4-7(9)5(2)6(3)8/h5H,4H2,1-3H3 |
Clave InChI |
CAVUEALRYKNYRW-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C(C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


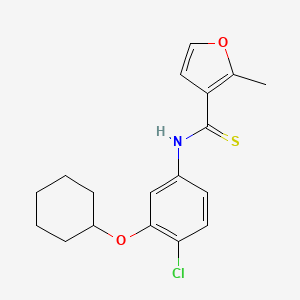

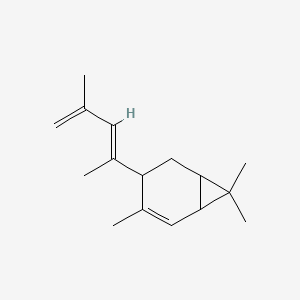

![N-(5,11-Dihydro-5-methyl-10h-dibenz[b,f]azepin-10-ylidene)methylamine](/img/structure/B12686734.png)
